molecular formula C24H20N4O4S B2602267 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide CAS No. 1251587-28-6

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide

Cat. No.: B2602267
CAS No.: 1251587-28-6
M. Wt: 460.51
InChI Key: BEHKKCQZJUNDOD-UHFFFAOYSA-N
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Description

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a benzoxazole core, a benzyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the appropriate dimethylphenyl halide reacts with the benzoxazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound may be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-N-(2,5-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1251587-28-6

Molecular Formula

C24H20N4O4S

Molecular Weight

460.51

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O4S/c1-3-31-18-6-4-5-16(13-18)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)17-9-7-15(2)8-10-17/h4-13H,3,14H2,1-2H3

InChI Key

BEHKKCQZJUNDOD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)C)SC=C4

solubility

not available

Origin of Product

United States

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